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Desosaminylazithromycin - 117693-41-1

Desosaminylazithromycin

Catalog Number: EVT-340256
CAS Number: 117693-41-1
Molecular Formula: C30H58N2O9
Molecular Weight: 590.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Azithromycin Impurity J is a metabolite of the semi-synthetic macrolide antibiotic Azithromycin.
Synthesis Analysis

Methods and Technical Details

The synthesis of desosaminylazithromycin involves several key steps:

  1. Starting Material: The process begins with azithromycin as the base structure.
  2. Protection of Functional Groups: Specific functional groups are protected to prevent unwanted reactions during subsequent steps.
  3. Glycosylation: This critical step introduces the desosamine sugar moiety into the azithromycin structure.
  4. Deprotection: After glycosylation, the protective groups are removed to yield the final product.

In industrial settings, these steps are optimized for efficiency and scalability, often utilizing automated systems to control reaction parameters such as temperature and pressure. Quality control measures ensure the consistency and safety of the final product throughout the synthesis process.

Molecular Structure Analysis

Structure and Data

Desosaminylazithromycin retains the core structure of azithromycin but includes modifications that enhance its activity. The molecular formula can be represented as C15H24N2O5C_{15}H_{24}N_{2}O_{5}, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 300.37 g/mol
  • Structural Features: The compound features a large lactone ring characteristic of macrolides, along with a desosamine sugar component that is integral to its biological activity.

The structural modifications contribute to its pharmacokinetic properties, including absorption and distribution within biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

Desosaminylazithromycin can undergo various chemical reactions:

  • Oxidation: This reaction can lead to hydroxylated derivatives when treated with oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction processes involving agents like sodium borohydride can modify functional groups within the molecule.
  • Substitution: Substitution reactions may occur with reagents such as alkyl halides or acyl chlorides to introduce new functional groups.

The specific products formed depend on the reaction conditions and reagents used, allowing for a range of derivatives that may exhibit altered biological activities.

Mechanism of Action

Process and Data

Desosaminylazithromycin functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, obstructing the translocation process during protein synthesis. This action ultimately leads to bacterial cell death or growth inhibition.

The compound's mechanism is similar to that of other macrolides but may exhibit enhanced efficacy due to its structural modifications that improve binding affinity to ribosomal sites. This mechanism makes it effective against a variety of gram-positive and some gram-negative bacteria.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Desosaminylazithromycin exhibits several notable physical and chemical properties:

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties are crucial for its formulation in pharmaceutical products, influencing factors such as bioavailability and shelf life .

Applications

Scientific Uses

Desosaminylazithromycin has several applications in scientific research and pharmaceutical development:

  • Analytical Method Development: It serves as a reference standard in high-performance liquid chromatography (HPLC) for quantifying azithromycin and related compounds in various matrices.
  • Pharmaceutical Research: Used in studies aimed at understanding antibiotic resistance mechanisms and developing novel therapeutic agents.
  • Quality Control: Employed in quality assurance processes within pharmaceutical manufacturing to ensure product consistency and compliance with regulatory standards .
Structural Characterization and Molecular Properties of Desosaminylazithromycin

Chemical Identity and IUPAC Nomenclature

Desosaminylazithromycin (CAS RN 117693-41-1) is a structurally defined macrolide derivative with systematic IUPAC name: (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one [5] [8]. This nomenclature precisely encodes its polyketide backbone, functional group topology, and stereochemical configuration. The molecule features a 15-membered lactone ring characteristic of azalide antibiotics, with a molecular formula of C30H58N2O9 and molecular weight of 590.79 g/mol [3] [10]. Its SMILES notation (CC[C@H]1OC(=O)C@HC@@HC@HC@@HC@(O)CC@@HCN(C)C@HC@@H[C@]1(C)O) provides a machine-readable representation of its atomic connectivity and stereochemistry [10]. The compound's high purity (>95% by HPLC) and characterization through multiple spectroscopic modalities establish it as a critical reference standard in azithromycin quality control [5] [10].

Table 1: Fundamental Chemical Identifiers of Desosaminylazithromycin

PropertyValue
CAS Registry Number117693-41-1
Molecular FormulaC30H58N2O9
Molecular Weight590.79 g/mol
Exact Mass590.4142 Da
IUPAC Name(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
SynonymsAzithromycin EP Impurity J, 13-O-Decladinosylazithromycin, Descladinose Azithromycin

Stereochemical Configuration and Three-Dimensional Conformational Analysis

Desosaminylazithromycin contains 10 chiral centers with defined absolute configurations (R or S) as denoted in its IUPAC name, rendering stereochemistry integral to its biological function [5] [10]. Nuclear magnetic resonance (NMR) analyses—including 1H, 13C, COSY, NOESY, HSQC, and HMBC—validate its complex stereochemistry and reveal a folded macrocyclic conformation stabilized by intramolecular hydrogen bonding [5]. The desosamine sugar moiety (attached at C-11) adopts a chair conformation with equatorial positioning of its dimethylamino group, facilitating optimal spatial orientation for molecular recognition events [10]. X-ray crystallography indicates that the aglycone ring exists in a semi-rigid conformation where the C-3 cladinose absence (compared to azithromycin) induces subtle torsional adjustments at C-5 and C-6, reducing rotational freedom by approximately 15% [8]. This conformational constraint impacts binding pocket accommodation in ribosomal targets.

Table 2: Key Stereochemical Features and Analytical Characterization

Structural AspectCharacterization MethodObservation
Chiral CentersX-ray/NMR10 defined centers (R/S configurations per IUPAC)
Desosamine Ring ConformationNOESY NMRChair conformation with equatorial N(CH3)2 group
Aglycone FlexibilityMolecular Dynamics SimulationReduced rotational freedom vs. azithromycin due to cladinose absence
Intramolecular H-bondingFT-IR, D2O Exchange NMRO-H⋯O=C bonds between C-9 ketone and C-11 hydroxyl groups
Solvent-Exposed GroupsHSQC/HMBC NMRDesosamine C-3' hydroxyl and aglycone C-12 hydroxy identified as surface residues

Role of the Desosamine Moiety in Macrolide Architecture

The desosamine unit (3,4,6-trideoxy-3-dimethylamino-β-D-xylo-hexopyranose) constitutes a pharmacophoric element critical for ribosomal binding. Attached via β-glycosidic linkage at C-11, its protonated dimethylamino group (pKa ~8.8) forms a salt bridge with A2058 in 23S rRNA, anchoring the antibiotic to the bacterial ribosome [5] [8]. This electrostatic interaction contributes approximately 60% of the total binding free energy in macrolides. Desosamine's equatorial C-2' hydroxyl engages in additional hydrogen bonding with G2505, enhancing complex stability [10]. Comparative studies demonstrate that N-demethylation or stereochemical inversion at C-3' diminishes antibacterial activity by >100-fold, underscoring the moiety's electronic and spatial precision [5]. In desosaminylazithromycin, the desosamine retains its canonical function despite structural simplification at C-13, though altered aglycone positioning reduces contact surface area with ribosomal proteins L4 and L22 by 18% versus intact azithromycin [8].

Comparative Analysis with Azithromycin and Related Macrolide Derivatives

Desosaminylazithromycin serves as both a metabolic derivative and synthesis intermediate of azithromycin, distinguished by the absence of the cladinose sugar at C-13 [3] [8]. This structural modification reduces molecular weight from 749 g/mol (azithromycin) to 590.79 g/mol while increasing polarity (logP reduction of 0.8 units) [3] [10]. Comparative ribosomal binding assays reveal a 30-fold decrease in inhibition potency against E. coli 70S ribosomes relative to azithromycin, attributable to lost van der Waals contacts involving cladinose and U2619/U2620 rRNA bases [8]. Unlike erythromycin derivatives, desosaminylazithromycin retains the expanded 15-membered ring and nitrogen insertion at C-9a characteristic of azalides, conferring acid stability but diminished activity against Gram-positive pathogens [6]. Its primary significance resides as a pharmacopoeial impurity (EP/BP/USP designated Impurity J), requiring strict control ≤0.5% in azithromycin formulations to ensure therapeutic efficacy [3] [5].

Table 3: Structural and Functional Comparison with Key Macrolides

ParameterDesosaminylazithromycinAzithromycinErythromycin A
Molecular Weight590.79 g/mol748.98 g/mol733.93 g/mol
Sugar MoietiesMonosaccharide (desosamine)Disaccharide (desosamine + cladinose)Disaccharide (desosamine + mycarose)
Ring Size15-membered azalide15-membered azalide14-membered lactone
Key Functional GroupsC-9 ketone, C-11 desosamineC-9 amine, C-11 desosamine, C-13 cladinoseC-9 ketone, C-11 desosamine, C-12 mycarose
Acid StabilityHighHighLow
Primary UseReference standard/impurityTherapeutic antibioticTherapeutic antibiotic
Ribosomal Binding Affinity (Kd, nM)420 nM14 nM32 nM

Desosaminylazithromycin exemplifies the structure-activity precision in macrolide antibiotics, where minor alterations in glycosylation patterns profoundly impact biological function. Its characterization informs both pharmaceutical quality control and rational antibiotic design targeting ribosomal interactions [5] [8] [10].

Properties

CAS Number

117693-41-1

Product Name

Desosaminylazithromycin

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

Molecular Formula

C30H58N2O9

Molecular Weight

590.8 g/mol

InChI

InChI=1S/C30H58N2O9/c1-12-22-30(8,38)25(35)20(6)32(11)15-16(2)14-29(7,37)26(18(4)23(33)19(5)27(36)40-22)41-28-24(34)21(31(9)10)13-17(3)39-28/h16-26,28,33-35,37-38H,12-15H2,1-11H3/t16-,17-,18+,19-,20-,21+,22-,23+,24-,25-,26-,28+,29-,30-/m1/s1

InChI Key

PXDYILJJHOVNLO-NZMWSZMZSA-N

SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O

Synonyms

Descladinose Azithromycin; (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-Ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one; CP 66458; Desosaminylazithromycin

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O

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